Galition plus

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Galition plus” is a non-systemic insecticide with contact and inhalation action, primarily used to control wireworm larvae. It is produced by Galenika Fitofarmacija and contains the active ingredient tefluthrin, which belongs to the pyrethroid class of insecticides .

Preparation Methods

The preparation of “Galition plus” involves the synthesis of tefluthrin. Tefluthrin is synthesized through a series of chemical reactions that involve the formation of the pyrethroid structure. The industrial production of tefluthrin typically involves the following steps:

Synthesis of the intermediate compounds: This involves the preparation of the key intermediates required for the formation of tefluthrin.

Formation of the pyrethroid structure: The intermediates are then reacted under specific conditions to form the pyrethroid structure.

Purification: The final product is purified to remove any impurities and ensure the desired level of purity.

Chemical Reactions Analysis

“Galition plus” undergoes several types of chemical reactions, including:

Oxidation: Tefluthrin can undergo oxidation reactions, which may lead to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, leading to the formation of reduced forms of tefluthrin.

Substitution: Tefluthrin can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

“Galition plus” has several scientific research applications, including:

Chemistry: It is used as a model compound to study the reactivity and stability of pyrethroid insecticides.

Biology: Researchers use “this compound” to study the effects of pyrethroid insecticides on various biological systems, including insects and other organisms.

Medicine: It is used in research to understand the potential health effects of pyrethroid exposure on humans and animals.

Industry: “this compound” is used in the agricultural industry to control pests and improve crop yields.

Mechanism of Action

The mechanism of action of “Galition plus” involves the disruption of sodium ion flow through ion channels on the nerve membrane. This disruption leads to prolonged opening of the ion channels, resulting in the blockage of nerve fiber conductivity. In insects, this causes ataxia (trembling, irregular movement) and lack of coordination .

Comparison with Similar Compounds

“Galition plus” is unique among pyrethroid insecticides due to its specific formulation and mode of action. Similar compounds include:

Permethrin: Another pyrethroid insecticide with a similar mode of action but different chemical structure.

Cypermethrin: A widely used pyrethroid insecticide with a broader spectrum of activity.

Deltamethrin: Known for its high potency and effectiveness against a wide range of insect pests.

Each of these compounds has its own unique properties and applications, making “this compound” a valuable addition to the range of available insecticides.

Q & A

Q. Basic: How to design rigorous experiments for analyzing Galition Plus's physicochemical properties?

Methodological Answer:

- Parameter Selection : Define measurable variables (e.g., solubility, stability under varying pH/temperature) and align them with research objectives. Include positive/negative controls to validate instrumentation .

- Replication : Conduct trials in triplicate to account for variability and ensure statistical significance .

- Documentation : Follow guidelines for experimental sections in journals, detailing equipment calibration, compound purity validation, and step-by-step protocols to enable reproducibility .

Table 1: Key Experimental Parameters

| Parameter | Purpose | Evidence Source |

|---|---|---|

| Replication | Minimize random error | |

| Instrumentation | Ensure measurement accuracy | |

| Controls | Validate experimental conditions |

Q. Basic: What strategies optimize literature reviews for this compound-related studies?

Methodological Answer:

- Advanced Search Operators : Use Google Scholar’s

author:,intitle:, andAND/ORoperators to filter by publication year, journal, or specific authors. Example:

"this compound" AND (synthesis OR degradation) author:"Smith" 2015..2025

This retrieves recent synthesis studies by Smith .

- Database Diversification : Combine results from PubMed, Web of Science, and institutional repositories to mitigate platform-specific bias .

- Citation Chaining : Review references in key papers to identify foundational studies and track forward citations for recent applications .

Q. Advanced: How to resolve contradictions in this compound’s efficacy data across studies?

Methodological Answer:

- Triangulation : Cross-validate findings using multiple methodologies (e.g., HPLC, NMR, computational modeling) to confirm consistency .

- Meta-Analysis : Aggregate datasets from independent studies, apply heterogeneity tests (e.g., I² statistic), and adjust for confounding variables like sample size or dosage variations .

- Contextual Analysis : Evaluate environmental factors (e.g., temperature during experiments) or compound batch purity that may explain discrepancies .

Q. Advanced: How to ensure reproducibility in this compound’s bioactivity assays?

Methodological Answer:

- Protocol Standardization : Pre-register methods on platforms like *Protocols.io * and share raw data via repositories (e.g., Zenodo) .

- Blinding : Implement double-blind designs to reduce observer bias in subjective measurements (e.g., cell viability assays) .

- Collaborative Validation : Partner with independent labs to replicate critical experiments and compare results .

Q. Basic: What are common pitfalls in data collection for this compound toxicity studies?

Methodological Answer:

- Sample Size Insufficiency : Use power analysis to determine minimum sample sizes, avoiding Type II errors .

- Calibration Drift : Regularly recalibrate spectrophotometers or chromatographs to prevent measurement drift .

- Bias in Model Systems : Validate in vitro toxicity results with in vivo models to address organism-specific metabolic differences .

Q. Advanced: Which advanced statistical methods address non-linear relationships in this compound’s pharmacokinetic data?

Methodological Answer:

- Machine Learning : Apply random forest or neural networks to identify hidden patterns in high-dimensional datasets (e.g., metabolomics) .

- Bayesian Hierarchical Modeling : Account for nested data structures (e.g., repeated measurements across time points) and quantify uncertainty .

- Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., elimination rate constants) .

Basic: How to formulate focused research questions for this compound mechanism-of-action studies?

Methodological Answer:

- PICO Framework : Structure questions around Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control groups), and Outcomes (e.g., apoptosis rate) .

- Complexity Criteria : Ensure questions require multi-method validation (e.g., "How does this compound modulate Pathway X under hypoxic conditions?") rather than yes/no answers .

Q. Advanced: How to manage missing data in longitudinal studies of this compound’s environmental persistence?

Methodological Answer:

- Multiple Imputation : Generate plausible values for missing data points using algorithms like MICE (Multiple Imputation by Chained Equations) .

- Pattern Analysis : Classify missingness as MCAR (Missing Completely at Random) or MNAR (Missing Not at Random) to select appropriate correction methods .

- Sensitivity Testing : Compare complete-case analysis with imputed datasets to assess impact on conclusions .

Properties

CAS No. |

67147-96-0 |

|---|---|

Molecular Formula |

C15H18Cl6NO5PS |

Molecular Weight |

568.1 g/mol |

IUPAC Name |

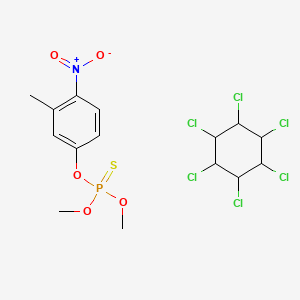

dimethoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane;1,2,3,4,5,6-hexachlorocyclohexane |

InChI |

InChI=1S/C9H12NO5PS.C6H6Cl6/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3;7-1-2(8)4(10)6(12)5(11)3(1)9/h4-6H,1-3H3;1-6H |

InChI Key |

AUGAEMHFLNOXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-].C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.